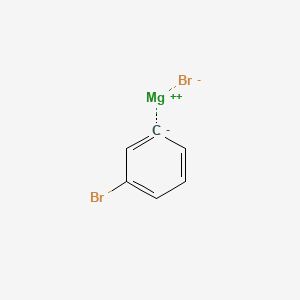

Magnesium, bromo(3-bromophenyl)-

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Organic Synthesis Applications

Magnesium-based reagents, such as bromophenyl magnesium, are crucial in organic synthesis for constructing complex molecules. For example, the synthesis of 5-bromopyridyl-2-magnesium chloride demonstrates its utility in synthesizing functionalized pyridine derivatives, which are key intermediates in pharmaceuticals like Lonafarnib, an anticancer agent (Song et al., 2004). Additionally, bromophenyl magnesium reagents have been used for regioselective ring-opening reactions, further highlighting their versatility in organic synthesis (Hebeisen et al., 2011).

Materials Science and Coordination Chemistry

Magnesium-based compounds also find applications in materials science and coordination chemistry. For instance, magnesium(II) complexes derived from bromophenyl groups exhibit promising photo-physical, antioxidant, and antifungal properties, making them suitable for various technological applications (Amiri et al., 2021). Moreover, the synthesis of para-bromophenyl[tris(pyrazolyl)]borate complexes of magnesium highlights their potential as ligands in bioorganometallic systems, which could have implications in medicinal chemistry and catalysis (Zagermann et al., 2009).

Biomedical Applications

In the biomedical domain, magnesium-based biomaterials are being explored for their biocompatibility and potential as biodegradable implants. Magnesium alloys, due to their similar mechanical properties to human bone and biodegradability, are considered promising candidates for orthopedic applications. Research has focused on controlling the degradation rate of magnesium to ensure it matches the healing process, eliminating the need for secondary surgeries (Sezer et al., 2018). Additionally, the role of magnesium in stabilizing amorphous calcium carbonate in biomineralization processes highlights its significance in developing biomimetic materials (Politi et al., 2010).

Mecanismo De Acción

Target of Action

Magnesium, bromo(3-bromophenyl)-, also known as 4-Bromophenylmagnesium bromide , is a type of Grignard reagent . Grignard reagents are a class of organomagnesium compounds that are commonly used in organic chemistry for carbon-carbon bond formations . The primary targets of these reagents are electrophilic carbon atoms found in carbonyl groups .

Mode of Action

The mode of action of Magnesium, bromo(3-bromophenyl)- involves a nucleophilic attack on the electrophilic carbon atom of the carbonyl group . This reaction results in the formation of a new carbon-carbon bond, expanding the carbon skeleton of the molecule . The resulting compound after the reaction is typically a secondary or tertiary alcohol .

Biochemical Pathways

The use of Magnesium, bromo(3-bromophenyl)- in biochemical pathways often involves the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, allowing for the formation of carbon-carbon bonds by coupling a boronic acid with a halide . This reaction is widely used in organic synthesis, including the pharmaceutical industry .

Pharmacokinetics

It’s important to note that as a grignard reagent, it is highly reactive and sensitive to moisture and air . Therefore, it is typically prepared and used in an inert atmosphere to prevent degradation . The compound’s reactivity also suggests that it would likely be rapidly metabolized in biological systems.

Result of Action

The primary result of the action of Magnesium, bromo(3-bromophenyl)- is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including complex molecules such as pharmaceuticals . The ability to form carbon-carbon bonds makes Grignard reagents a valuable tool in organic synthesis .

Action Environment

The action of Magnesium, bromo(3-bromophenyl)- is highly dependent on the environment. As mentioned, it is sensitive to air and moisture, requiring an inert atmosphere for its preparation and use . Additionally, the temperature and solvent used can also impact the reaction. Common solvents include diethyl ether and tetrahydrofuran (THF), which can solvate the magnesium (II) center .

Propiedades

IUPAC Name |

magnesium;bromobenzene;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGHCVMWTQXPOV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-]=CC(=C1)Br.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2Mg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium, bromo(3-bromophenyl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

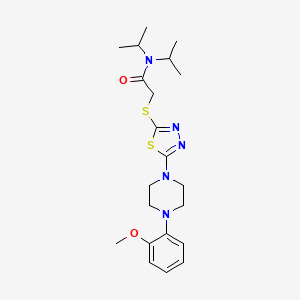

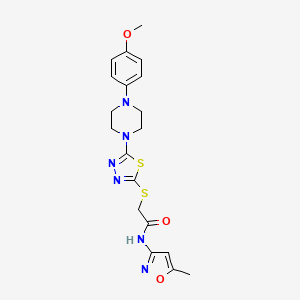

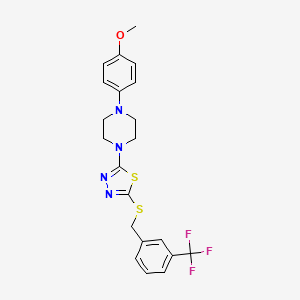

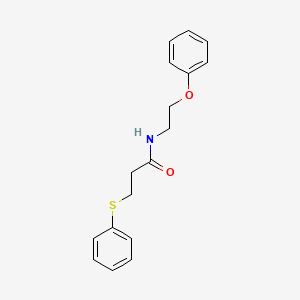

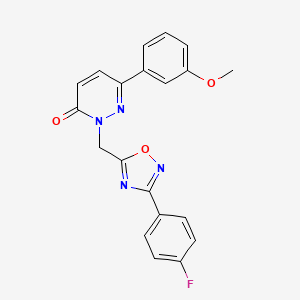

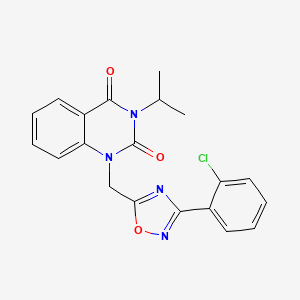

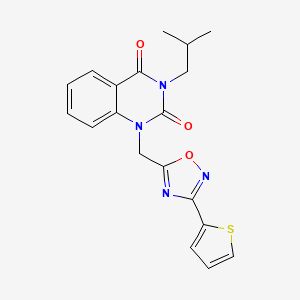

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Fluorophenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B3045593.png)

![N-(3,4-difluorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B3045599.png)

![N-(3,4-difluorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B3045600.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3045603.png)

![4-(3-fluorophenyl)-N-(4-methylbenzyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3045610.png)

![N-benzyl-4-(3-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3045611.png)